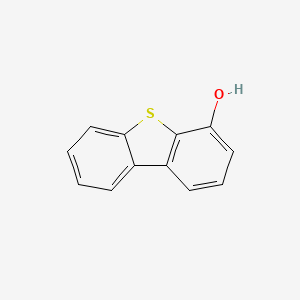

4-Hydroxydibenzothiophene

描述

4-Hydroxydibenzothiophene (CAS: 24444-75-5) is a heterocyclic aromatic compound featuring a dibenzothiophene core with a hydroxyl group at the 4-position. This compound is primarily utilized as a building block in pharmaceutical synthesis and materials science due to its electron-rich structure and reactivity. High-purity this compound (≥99%) is commercially available, with storage recommendations at low temperatures to ensure stability .

属性

IUPAC Name |

dibenzothiophen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBWJLQUFMWZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179204 | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24444-75-5 | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024444755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Hydroxydibenzothiophene involves the reaction of 4-magnesio-bromodibenzothiophene with oxygen . Another method includes the reaction of thiophenol with an equimolar amount of o-chloro-o-bromophenol at high temperatures (550-580°C) in an inert gas atmosphere . This reaction yields this compound along with side products such as phenol and o-mercaptophenol.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the high-temperature synthesis methods mentioned above can be scaled up for industrial applications. The use of flow systems and inert gas atmospheres are crucial for maintaining the reaction conditions and ensuring the purity of the final product .

化学反应分析

Pechmann Condensation Reactions

4-Hydroxydibenzothiophene undergoes Pechmann condensation with β-keto esters under acidic conditions to form coumarin derivatives. Key examples include:

Reaction with Ethyl Acetoacetate

-

Conditions : Concentrated H<sub>2</sub>SO<sub>4</sub>, room temperature, 8 hours.

-

Product : 4-Methyl-2H-benzo thieno[3,2-h]chromen-2-one (Compound 2 ).

-

Structural Confirmation :

Reaction with Ethyl 2-Chloroacetoacetate

-

Conditions : Same as above.

-

Product : 3-Chloro-4-methyl-2H-benzo thieno[3,2-h]chromen-2-one (Compound 3 ).

-

Structural Confirmation :

Reaction with 2-Hydroxydibenzofuran

-

Conditions : Pechmann condensation with ethyl 2-chloroacetoacetate.

-

Product : Benzopsoralen analogue (Compound 4 ).

-

Key Features :

Reaction with 2-Hydroxycarbazole

-

Product : Carbazole-based benzopsoralen (Compound 5 ).

-

Structural Data :

Biodegradation and Environmental Reactions

4-HDBT is metabolized via enzymatic oxidation in microbial systems:

Dioxygenase-Mediated Hydroxylation

-

Enzyme : Extradiol dioxygenases (e.g., from Pseudomonas spp.) .

-

Reaction : Hydroxylation at position 2 or 3, forming dihydrodiol derivatives.

-

Analytical Data :

Molecular Docking Studies

-

Haem Cofactor Interaction :

Thermodynamic Parameters

科学研究应用

Environmental Chemistry

4-HDBT has been studied for its role in the degradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated environments. It acts as a potential intermediate in the bioremediation processes, aiding in the breakdown of more complex organic pollutants.

Case Study: Biodegradation Pathways

A study published in Environmental Science & Technology explored the microbial degradation pathways of dibenzothiophene derivatives, including 4-HDBT. The findings indicated that specific bacterial strains could metabolize 4-HDBT effectively, leading to reduced toxicity in contaminated soils .

Organic Synthesis

In organic synthesis, 4-HDBT serves as a valuable building block for synthesizing various pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it an attractive target for synthetic chemists.

Data Table: Synthesis Routes

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Hydroxylation | 85 | High selectivity |

| Electrophilic substitution | 75 | Versatile for further derivatization |

Material Science

Research indicates that 4-HDBT can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its presence can improve the performance of polymers used in various industrial applications.

Case Study: Polymer Composites

A recent investigation into polymer composites highlighted that incorporating 4-HDBT into epoxy resins resulted in improved thermal stability and mechanical properties. The study demonstrated that composites with 10% 4-HDBT exhibited a significant increase in tensile strength compared to controls .

Toxicology Studies

Studies have also focused on the toxicological effects of 4-HDBT, particularly its impact on liver function and potential carcinogenicity. Understanding these effects is crucial for assessing safety in applications involving this compound.

Data Table: Toxicological Profile

| Endpoint | Result |

|---|---|

| Liver Weight Increase | Significant at high doses |

| Histopathology Findings | Hepatocyte hypertrophy observed |

作用机制

The mechanism of action of 4-Hydroxydibenzothiophene involves its interaction with various molecular targets and pathways. In biodesulfurization, for instance, the compound undergoes enzymatic cleavage of the carbon-sulfur bond, facilitated by specific bacterial enzymes . This process is crucial for reducing sulfur content in fossil fuels and minimizing environmental pollution.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

4-Hydroxybenzothiophene

- Structure : A benzothiophene derivative with a hydroxyl group at the 4-position.

- Applications : Serves as a precursor for antidiabetic agents like 5-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]-7-benzothiophenylmethyl]-2,4-thiazolidinedione .

- Synthesis : Patented methods by Hoffmann-La Roche emphasize fewer steps and milder conditions compared to older cyclocarbonylation routes requiring high catalyst loadings .

4-Hydroxybenzoic Acid

- Structure : A benzoic acid derivative with a hydroxyl group at the 4-position (CAS: 99-96-7).

- Properties : Widely used in preservatives and R&D. Classified under hydroxybenzoic acid derivatives, it exhibits distinct solubility and acidity compared to sulfur-containing analogues like 4-hydroxydibenzothiophene .

4-Hydroxycarbazole

- Structure : A carbazole derivative hydroxylated at the 4-position.

Physicochemical Properties

Mutagenicity

- In comparative studies, this compound exhibited lower mutagenic frequency in CHO cells than 4-hydroxycarbazole but higher than 1-hydroxydibenzothiophene. This highlights the role of substitution patterns in toxicity .

- Methyl-substituted carbazoles showed marginally higher mutagenicity than methyl-substituted dibenzothiophenes, further underscoring structural influences .

Pharmacological Potential

This compound

- Limited synthetic details are available in the provided evidence, but its commercial availability suggests established protocols, likely involving direct hydroxylation or coupling reactions .

4-Hydroxybenzothiophene

Key Research Findings

Substitution Position Matters : The mutagenicity of hydroxy-substituted dibenzothiophenes and carbazoles varies significantly with substitution position, emphasizing the need for precise structural design in drug development .

Synthetic Efficiency : Modern synthetic routes for 4-hydroxybenzothiophene prioritize efficiency and mild conditions, reflecting trends in green chemistry .

Diverse Applications : Hydroxylated aromatic compounds span pharmaceuticals (e.g., antidiabetic agents), preservatives, and materials science, driven by their tunable electronic properties .

生物活性

4-Hydroxydibenzothiophene (CASRN 24444-75-5) is a compound derived from dibenzothiophene, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Cell Proliferation Inhibition

Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. A study synthesized several analogues of this compound and evaluated their effects on the MDA MB231 (breast cancer), HeLa (cervical cancer), and TCC-SUP (bladder cancer) cell lines. The results demonstrated that these compounds effectively inhibited cell growth, with IC50 values indicating potent activity even at low concentrations (0.5 mM) .

Table 1: Anti-Proliferative Activity of this compound Analogues

| Compound | Cell Line | GI50 (mM) |

|---|---|---|

| 2 | MDA MB231 | 0.5 |

| 10 | TCC-SUP | 0.7 |

| 4 | MDA MB231 | 0.6 |

| 3 | TCC-SUP | 1.2 |

The study concluded that compounds interacting with the haem group of CYP2A6 were particularly effective in inhibiting cell proliferation, suggesting a mechanism involving apoptosis and cell cycle interference .

The anti-cancer properties of this compound are hypothesized to be linked to its interaction with cytochrome P450 enzymes, particularly CYP2A6. Molecular docking studies revealed that effective compounds form hydrogen bonds with key residues in the enzyme's active site, enhancing their inhibitory effects on tumor cell proliferation .

Mutagenic Potential

Further investigations into the mutagenicity of hydroxylated dibenzothiophenes, including this compound, have been conducted using the CHO/HGPRT mutation assay. Results indicated varying degrees of mutagenic activity, which raises concerns regarding the safety profile of this compound in therapeutic applications .

Toxicological Assessments

Toxicological studies have assessed the effects of dibenzothiophene derivatives on animal models. For instance, administration of dibenzothiophene at doses of 10 mg/kg-day resulted in significant reductions in motor activity and alterations in coagulation parameters such as prothrombin time and activated partial thromboplastin time . These findings suggest that while this compound may exhibit beneficial biological activities, it also poses potential risks that necessitate careful evaluation.

Environmental Impact Studies

Research has also focused on the environmental implications of dibenzothiophenes, particularly their persistence and bioaccumulation in aquatic ecosystems. A case study involving juvenile Chinook salmon highlighted the accumulation of dibenzothiophene derivatives in fish tissues and their correlation with adverse biological effects . This underscores the importance of assessing both therapeutic benefits and ecological risks associated with chemical compounds like this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。